molecular formula C25H32N6O B15137979 (3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine

(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine

Cat. No.: B15137979
M. Wt: 432.6 g/mol
InChI Key: YGZMGSNKRRWPDT-RLAPIPATSA-N
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Description

The compound (3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopenta[c]pyrrol ring system, an indazole moiety, and a pyridazine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine typically involves multiple steps, including the formation of the cyclopenta[c]pyrrol ring, the introduction of the indazole and pyridazine moieties, and the final coupling reactions. Common reagents and conditions used in these steps include:

    Cyclopenta[c]pyrrol ring formation: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Indazole and pyridazine introduction: These moieties can be introduced through substitution reactions using halogenated precursors and nucleophilic reagents.

    Final coupling reactions: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated precursors and nucleophilic reagents in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, gene expression, or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures, such as those containing cyclopenta[c]pyrrol, indazole, or pyridazine moieties.

    Uniqueness: The unique combination of these moieties in a single molecule may confer distinct properties, such as enhanced biological activity or specific reactivity in chemical reactions.

Properties

Molecular Formula

C25H32N6O

Molecular Weight

432.6 g/mol

IUPAC Name

(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine

InChI

InChI=1S/C25H32N6O/c1-30-14-21-10-18(2-3-24(21)29-30)23-4-5-25(28-27-23)26-22-11-19-15-31(16-20(19)12-22)13-17-6-8-32-9-7-17/h2-5,10,14,17,19-20,22H,6-9,11-13,15-16H2,1H3,(H,26,28)/t19-,20+,22?

InChI Key

YGZMGSNKRRWPDT-RLAPIPATSA-N

Isomeric SMILES

CN1C=C2C=C(C=CC2=N1)C3=NN=C(C=C3)NC4C[C@@H]5CN(C[C@@H]5C4)CC6CCOCC6

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)C3=NN=C(C=C3)NC4CC5CN(CC5C4)CC6CCOCC6

Origin of Product

United States

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